molecular formula C8H5N3 B1395238 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile CAS No. 25957-69-1

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No. B1395238
CAS RN: 25957-69-1
M. Wt: 143.15 g/mol
InChI Key: YGBVNOWBCXLIHY-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It has been reported to have potent activities against FGFR1, 2, and 3 . This compound has been used in the synthesis of a series of derivatives, which have shown promising results in inhibiting the growth of certain types of cancer cells .


Synthesis Analysis

The synthesis of “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” and its derivatives has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is complex and has been the subject of several studies . The compound consists of a pyrrolopyridine core, which is a heterocyclic compound containing a pyrrole ring fused with a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” are complex and involve several steps . The compound is used as a starting material in the synthesis of a series of derivatives, which are then tested for their biological activity .

Scientific Research Applications

Synthesis Techniques

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile and its derivatives have been synthesized using various methods, showcasing their versatility in chemical synthesis:

  • Microwave Irradiation: A study detailed an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into substituted pyrrolo[3,2-b]pyridines via a one-step transformation using microwave irradiation and classical heating methods. This method resulted in high conversion rates and shorter reaction times (Salaheldin et al., 2010).
  • Palladium-Catalyzed Cascade Reactions: Another research highlighted the palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation, providing an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles (Wang et al., 2020).

Synthesis of Heterocyclic Compounds

The versatility of 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile extends to the synthesis of various heterocyclic compounds:

  • Tricyclic Pyrrolopyrimidines: A study focused on synthesizing tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015).
  • Dihydropyrrolopyridinones: Research demonstrated a one-pot procedure for preparing 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine3-carbonitrile and aromatic tertiary amides (Kobayashi et al., 2012).

Optical and Electronic Properties

Studies have also explored the structural, optical, and electronic properties of 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile derivatives:

  • Pyridine Derivatives: Investigation of different pyridine derivatives including 1H-pyrrolo[2,3-b]pyridine-5-carbonitriles revealed insights into their thermal, structural, and optical characteristics, as well as their potential in fabricating heterojunctions and as photosensors (Zedan et al., 2020).

Synthesis of Biologically Active Compounds

  • Biologically Active Scaffolds: Research into the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds indicates the potential of these compounds in pharmaceutical applications (Sroor, 2019).

Safety and Hazards

“1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

The future research directions for “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” and its derivatives include further exploration of their potential as FGFR inhibitors . There is also interest in investigating their potential applications in other areas, such as the treatment of inflammatory diseases .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVNOWBCXLIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696606
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25957-69-1
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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